

# NJK14047: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NJK14047  |           |
| Cat. No.:            | B12377266 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**NJK14047** is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme implicated in inflammatory and immune responses. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of **NJK14047**. It details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides methodologies for relevant experiments. The therapeutic potential of **NJK14047** is explored across a range of inflammatory conditions, including respiratory viral infections, neuroinflammatory diseases, allergic asthma, rheumatoid arthritis, psoriasis, and atopic dermatitis.

#### Introduction

p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to external stress signals, including inflammatory cytokines. Dysregulation of the p38 MAPK signaling pathway is a hallmark of numerous inflammatory diseases. **NJK14047** has emerged as a promising therapeutic candidate due to its selective inhibition of this pathway, demonstrating significant anti-inflammatory and antiviral effects in various preclinical models.[1]

Chemical and Physical Properties



| Property          | Value                                                                         |
|-------------------|-------------------------------------------------------------------------------|
| IUPAC Name        | N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide |
| CAS Number        | 1800576-41-3[1]                                                               |
| Molecular Formula | C27H27NO5[1]                                                                  |
| Molar Mass        | 445.515 g·mol−1[1]                                                            |

## **Discovery and Synthesis**

While a detailed, step-by-step synthesis protocol is not publicly available in the provided search results, scientific publications indicate that **NJK14047** was synthesized using previously established procedures.[2][3][4] The synthesis is reported to yield a product with greater than 97% purity as determined by High-Performance Liquid Chromatography (HPLC).[2][3][4]

#### **Mechanism of Action**

**NJK14047** functions as a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK).[1] Specifically, it has been shown to be a potent inhibitor of the p38α isoform with an IC50 of 27 nM.[5] By inhibiting p38 MAPK, **NJK14047** effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and other inflammatory mediators. This mechanism underpins its broad anti-inflammatory and immunomodulatory effects.





Click to download full resolution via product page

Caption: Inhibition of the p38 MAPK signaling pathway by NJK14047.

## **Preclinical Efficacy and Quantitative Data**

**NJK14047** has demonstrated significant therapeutic potential in a variety of preclinical models of inflammatory and viral diseases.

## **Anti-inflammatory and Immunomodulatory Effects**

**NJK14047** has been shown to suppress the production of key pro-inflammatory cytokines and modulate T-cell differentiation.

In Vitro Inhibition of Cytokine Expression[6]

| Cell Line      | Stimulant          | Cytokines Inhibited     | Concentration of NJK14047 |
|----------------|--------------------|-------------------------|---------------------------|
| Human SW982    | Lipopolysaccharide | IL-1β, TNF-α, IL-6, IL- | 3-10 μΜ                   |
| synovial cells | (LPS)              | 17A, RANKL, MMP-3       |                           |

Inhibition of T-cell Differentiation[6]



| Cell Type          | Effect                                                    | Concentration of NJK14047 |
|--------------------|-----------------------------------------------------------|---------------------------|
| Naive CD4+ T cells | Inhibits differentiation into Th1,<br>Th2, and Th17 cells | 3-10 μΜ                   |

### **In Vivo Studies**

Atopic Dermatitis (AD) Model (CDNB-induced in BALB/c mice)[2]

| Parameter                                | Vehicle<br>Control | CDNB                       | CDNB +<br>NJK14047 (2.5<br>mg/kg) | CDNB +<br>Dexamethason<br>e (10 mg/kg) |
|------------------------------------------|--------------------|----------------------------|-----------------------------------|----------------------------------------|
| Skin Hypertrophy                         | Normal             | Increased                  | Suppressed                        | Suppressed                             |
| Mast Cell<br>Infiltration                | Low                | Increased                  | Suppressed                        | Suppressed                             |
| Serum IgE<br>Levels                      | Normal             | Significantly<br>Increased | Not Significantly<br>Reduced      | Significantly<br>Decreased             |
| TH2 Cytokine<br>(IL-13) mRNA             | Normal             | Increased                  | Reduced                           | -                                      |
| TH1 Cytokines<br>(IFN-γ, IL-12A)<br>mRNA | Normal             | Increased                  | Reduced                           | -                                      |
| Lymph Node<br>Enlargement                | Normal             | Increased                  | Blocked                           | Suppressed                             |

Allergic Asthma Model (OVA-induced in BALB/c mice)[3]



| Parameter                                   | Effect of NJK14047 Administration |
|---------------------------------------------|-----------------------------------|
| Eosinophil and Lymphocyte Counts in BALF    | Strongly inhibited the increase   |
| TH2 Cytokine Levels                         | Inhibited the increase            |
| Inflammatory Score in Lungs                 | Reduced                           |
| Periodic acid-Schiff-stained cells in lungs | Reduced number                    |

#### Neuroinflammation Model (LPS-induced in mice)[7]

| Parameter                                                                 | Effect of NJK14047 (5 mg/kg) |
|---------------------------------------------------------------------------|------------------------------|
| Pro-inflammatory Cytokines (TNF- $\alpha$ , IL-1 $\beta$ , IL-6) in brain | Reduced secretion            |
| iNOS and COX-2 expression in brain                                        | Reduced                      |

## **Antiviral Activity**

**NJK14047** has shown efficacy in inhibiting the replication of respiratory viruses by targeting the host p38 MAPK pathway, which these viruses exploit for their replication.

#### In Vitro Antiviral Activity[5]

| Virus                             | Effect of NJK14047                                 |
|-----------------------------------|----------------------------------------------------|
| Respiratory Syncytial Virus (RSV) | Suppresses replication and viral mRNA synthesis    |
| Influenza A Virus                 | Suppresses replication and viral mRNA synthesis    |
| Hepatitis B Virus (HBV)           | Suppresses secretion of HBV antigens and particles |

## **Experimental Protocols**



## In Vivo Atopic Dermatitis Model[2][4]



Click to download full resolution via product page

Caption: Experimental workflow for the CDNB-induced atopic dermatitis model.

## In Vitro Mast Cell Degranulation Assay[3][8]





Click to download full resolution via product page

Caption: Protocol for the in vitro mast cell degranulation assay.

#### Conclusion

**NJK14047** is a selective p38 MAPK inhibitor with potent anti-inflammatory, immunomodulatory, and antiviral properties demonstrated in a range of preclinical models. Its ability to modulate key inflammatory pathways suggests its potential as a therapeutic agent for various immunemediated diseases and viral infections. Further investigation, including detailed pharmacokinetic and toxicology studies, is warranted to advance **NJK14047** towards clinical development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NJK14047 Wikipedia [en.wikipedia.org]
- 2. p38 MAPK Inhibitor NJK14047 Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NJK14047 Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. NJK14047 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NJK14047: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377266#discovery-and-synthesis-of-njk14047]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com